molecular formula C28H31NO5 B11153614 3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one

3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one

Cat. No.: B11153614
M. Wt: 461.5 g/mol
InChI Key: JZZSMCCMUOJQNO-UHFFFAOYSA-N
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Description

3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure that combines a dihydroisoquinoline moiety with a pyranochromene core, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one involves its interaction with specific molecular targets and pathways. The dihydroisoquinoline moiety is known to interact with enzymes and receptors, modulating their activity. The pyranochromene core can interact with cellular components, affecting various biochemical pathways. Together, these interactions contribute to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar compounds to 3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one include:

The uniqueness of this compound lies in its combined structural features, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C28H31NO5

Molecular Weight

461.5 g/mol

IUPAC Name

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-5-methoxy-4,8,8-trimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one

InChI

InChI=1S/C28H31NO5/c1-17-20(9-10-24(30)29-14-12-18-7-5-6-8-19(18)16-29)27(31)33-26-21-11-13-28(2,3)34-22(21)15-23(32-4)25(17)26/h5-8,15H,9-14,16H2,1-4H3

InChI Key

JZZSMCCMUOJQNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C)CCC(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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